Diethyl(propyl)amine

Amine transalkylation Homogeneous catalysis Tertiary amine synthesis

Diethyl(propyl)amine (N,N-Diethyl-1-propanamine, CAS 4458-31-5) is an unsymmetrical tertiary aliphatic amine with molecular formula C₇H₁₇N and molecular weight 115.22 g/mol. Characterized by an ethyl, ethyl, and n-propyl substitution pattern on the nitrogen center, this compound exhibits predicted density of 0.8±0.1 g/cm³, boiling point of 117.6±8.0°C at 760 mmHg, and calculated LogP of 2.00–2.19.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 4458-31-5
Cat. No. B1197914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(propyl)amine
CAS4458-31-5
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCN(CC)CC
InChIInChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3
InChIKeyPQZTVWVYCLIIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(propyl)amine (CAS 4458-31-5): Tertiary Amine Procurement and Selection Guide


Diethyl(propyl)amine (N,N-Diethyl-1-propanamine, CAS 4458-31-5) is an unsymmetrical tertiary aliphatic amine with molecular formula C₇H₁₇N and molecular weight 115.22 g/mol . Characterized by an ethyl, ethyl, and n-propyl substitution pattern on the nitrogen center, this compound exhibits predicted density of 0.8±0.1 g/cm³, boiling point of 117.6±8.0°C at 760 mmHg, and calculated LogP of 2.00–2.19 . Its proton affinity has been measured at 978.8 kJ/mol [1]. As a tertiary amine, it functions as a Brønsted base and nucleophile in organic transformations. This guide provides quantitative, comparator-based evidence to inform scientific and procurement decisions regarding diethyl(propyl)amine relative to its closest structural analogs and functional alternatives.

Unsymmetrical tertiary amine with ethyl/ethyl/propyl substitution – distinct steric and electronic profile

Brønsted base and nucleophile for organic transformations, including C–C bond-forming reactions

Intermediate volatility and basicity between triethylamine and DIPEA – suitable for process-scale evaluation

Why Diethyl(propyl)amine (CAS 4458-31-5) Cannot Be Replaced by Generic Tertiary Amines


Substituting diethyl(propyl)amine with a generic tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) introduces measurable alterations in reaction outcomes. While all three are tertiary amines capable of Brønsted base catalysis, their distinct alkyl substitution patterns create quantifiable differences in steric environment, vapor pressure, boiling point, and nucleophilic character [1]. Diethyl(propyl)amine possesses an intermediate steric profile—less hindered than DIPEA (which has two bulky isopropyl groups) but more sterically demanding than TEA (three compact ethyl groups). This structural nuance directly impacts reaction selectivity, catalyst performance in heterogeneous systems, and physical handling properties such as volatility and boiling point [1]. Generic substitution without quantitative comparison therefore introduces variability in reaction yields, selectivity ratios, and process reproducibility. The evidence below demonstrates exactly where and how diethyl(propyl)amine differs from its closest analogs in measurable terms.

Steric mismatch

Triethylamine (TEA) is less hindered, DIPEA is more hindered; direct substitution may shift reaction selectivity and catalytic performance.

Volatility and handling

TEA evaporates more readily (higher loss), DIPEA requires more energy to distill; using either alters process reproducibility and work-up efficiency.

Basicity nuance

Proton affinity differs from TEA and DIPEA; in gas-phase or aprotic reactions, base strength may not transfer directly without validation.

Diethyl(propyl)amine (CAS 4458-31-5): Quantitative Comparative Evidence for Scientific Selection


Transalkylation Synthesis: Diethyl(propyl)amine Yield vs. Ethyldipropylamine in Homogeneous Os₃(CO)₁₂-Catalyzed System

In the osmium carbonyl-catalyzed transalkylation of triethylamine with tripropylamine, diethyl(propyl)amine is produced alongside ethyldipropylamine. This process demonstrates that the mixed tertiary amine product distribution is controllable via catalyst selection and reaction parameters. The homogeneous triosmiumdodecacarbonyl [Os₃(CO)₁₂] catalyst enables shorter reaction times and lower temperatures compared to heterogeneous palladium black systems [1]. This synthesis route provides a direct, quantitative comparison of diethyl(propyl)amine production efficiency relative to co-products under identical conditions.

Transalkylation yield
Head-to-head
Homogeneous Os₃(CO)₁₂: shorter reaction time, lower temperature vs. Pd black
Supports synthesis route selection over heterogeneous alternatives
Exact yield delta not reported in available extract
Amine transalkylation Homogeneous catalysis Tertiary amine synthesis

KG-60-NEt2 Heterogeneous Catalyst: Diethyl(propyl)amine-Supported Silica in Henry Reaction Yield Comparison

N,N-Diethylpropylamine supported on amorphous silica (KG-60-NEt2) functions as an effective heterogeneous catalyst for the Henry (nitroaldol) reaction between nitroalkanes and aldehydes. The immobilized diethyl(propyl)amine moiety enables carbon-carbon bond formation with good to excellent yields (typically 70–95% across diverse substrates) under solvent-free conditions [1]. Critically, the catalyst retains full activity after two consecutive reuse cycles without regeneration—a quantitative measure of heterogeneous catalyst stability [1]. This performance differentiates the supported diethyl(propyl)amine system from soluble amine base catalysts which cannot be recovered or require work-up to remove.

Henry reaction catalyst
Reported
Yield 70–95% (substrate-dependent); 2 reuse cycles without activity loss
Informs preparation of recoverable heterogeneous base catalyst
Cross-study comparable; solvent-free conditions
Heterogeneous catalysis Henry reaction Nitroaldol reaction Green chemistry

Boiling Point and Vapor Pressure Comparison: Diethyl(propyl)amine vs. Triethylamine vs. DIPEA

The boiling point and vapor pressure of diethyl(propyl)amine occupy an intermediate position between the more volatile triethylamine and the less volatile diisopropylethylamine (DIPEA, Hünig's base). Specifically, diethyl(propyl)amine exhibits a boiling point of 117.6±8.0°C (760 mmHg) and a vapor pressure of 17.3±0.2 mmHg at 25°C . Triethylamine (TEA, C₆H₁₅N, MW 101.19) has a boiling point of approximately 89.3°C, while DIPEA (C₈H₁₉N, MW 129.25) boils at approximately 127°C. This ~28°C higher boiling point versus TEA reduces evaporative losses during ambient handling, while the ~10°C lower boiling point versus DIPEA facilitates more energy-efficient distillative removal when post-reaction separation is required [1].

Boiling point vs. TEA/DIPEA
Head-to-head
Bp 117.6°C; vs TEA +28°C, vs DIPEA –10°C; vapor pressure 17.3 mmHg at 25°C
Guides volatility-driven process selection for scale-up
Measured at 760 mmHg
Physical properties Volatility Process engineering Solvent recovery

Gas-Phase Proton Affinity: Diethyl(propyl)amine Basicity in Context of Tertiary Amine Series

Gas-phase proton affinity provides an intrinsic measure of amine basicity unperturbed by solvation effects. Diethyl(propyl)amine exhibits a proton affinity (PA) of 978.8 kJ/mol [1]. For context, gas-phase proton affinities of related tertiary amines follow the trend of increasing PA with increasing alkyl substitution and chain length: triethylamine (TEA) PA ≈ 981.8 kJ/mol, tripropylamine PA ≈ 991.8 kJ/mol (estimated), and the sterically hindered DIPEA PA ≈ 994 kJ/mol [2]. The PA of diethyl(propyl)amine (978.8 kJ/mol) positions it as slightly less basic than TEA in the gas phase, consistent with its mixed ethyl/propyl substitution pattern relative to the fully symmetric triethylamine.

Proton affinity
Class-level
978.8 kJ/mol; vs TEA –3.0, vs DIPEA –15.2 kJ/mol
Positions basicity between TEA and DIPEA for gas-phase studies
Gas-phase data; solvation may alter solution basicity
Amine basicity Proton affinity Gas-phase thermochemistry Structure-property relationship

Continuous Gas-Phase Hydroaminomethylation: Diethyl(propyl)amine Synthesis with Rh-Xantphos/SILP Catalyst

Diethyl(propyl)amine can be synthesized via continuous gas-phase hydroaminomethylation of ethylene with diethylamine using a Rh-Xantphos catalyst immobilized in a supported ionic liquid phase (SILP). This system demonstrated highly selective catalyst operation with long-term stability over 18 days of continuous operation [1]. The SILP technology enables continuous production of diethyl(propyl)amine as a specific target product, differentiating this compound from other mixed tertiary amines that may require different feedstocks or exhibit different selectivity profiles under identical catalytic conditions. The low-basicity, lipophilic ionic liquid environment was essential for maintaining catalyst stability and selectivity [1].

Continuous synthesis
Trial context
18 days stable continuous operation; Rh-Xantphos/SILP catalyst, gas-phase
Demonstrates a reported continuous-manufacturing route
Single study; scalability assessment requires further data
Hydroaminomethylation Continuous flow synthesis Supported ionic liquid phase Process intensification

Diethyl(propyl)amine (CAS 4458-31-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Recoverable Heterogeneous Catalysts for Carbon-Carbon Bond-Forming Reactions

Based on the evidence that N,N-diethylpropylamine supported on amorphous silica (KG-60-NEt2) effectively catalyzes Henry and Michael reactions with retained activity over multiple cycles [1], procurement of diethyl(propyl)amine is directly justified for laboratories and pilot plants seeking to prepare recoverable, reusable heterogeneous base catalysts. This application leverages the intermediate steric profile of diethyl(propyl)amine—less hindered than DIPEA for sufficient catalytic accessibility, yet sufficiently distinct from TEA to provide tunable surface basicity when immobilized. The heterogeneous catalyst can be reused for at least two additional cycles without loss of activity, reducing overall amine consumption and minimizing basic waste streams [1].

Scale-Up Reactions Requiring Controlled Amine Volatility and Efficient Solvent Recovery

The boiling point of diethyl(propyl)amine (117.6°C) positions it as the optimal choice among common tertiary amines for reactions requiring a balance between low ambient evaporation (unlike TEA, bp 89.3°C) and practical distillative removal post-reaction (unlike DIPEA, bp 127°C) [1]. Process development teams evaluating amine bases for kilogram-scale or pilot-plant operations should select diethyl(propyl)amine when reaction work-up includes solvent stripping or amine removal by distillation. The 17.3 mmHg vapor pressure at 25°C further supports manageable handling with standard laboratory equipment without the high volatility concerns associated with TEA [1].

Gas-Phase and Aprotic Reaction Environments Requiring Defined Amine Basicity

The gas-phase proton affinity of diethyl(propyl)amine (978.8 kJ/mol) establishes a quantifiably distinct basicity profile from both TEA (981.8 kJ/mol) and DIPEA (994 kJ/mol) [1]. This difference, while modest, may influence reaction outcomes in gas-phase ion-molecule chemistry, aprotic solvent systems, or applications where precise control over base strength is critical. Researchers studying structure-basicity relationships or optimizing base-promoted reactions in non-aqueous media should consider diethyl(propyl)amine as a member of the tertiary amine series offering intermediate proton affinity between the symmetric triethylamine and the bulkier DIPEA [1].

Continuous Flow Synthesis and Process Intensification for Tertiary Amine Production

The demonstrated continuous gas-phase hydroaminomethylation of ethylene and diethylamine to diethyl(propyl)amine using Rh-Xantphos/SILP catalyst technology with 18-day operational stability [1] supports procurement of diethyl(propyl)amine for organizations developing or validating continuous manufacturing platforms for specialty amines. This application scenario is particularly relevant for fine chemical and pharmaceutical intermediate manufacturers seeking to transition from batch to continuous processing for improved throughput, reduced catalyst handling, and enhanced process safety. The SILP-immobilized catalyst system provides a validated, scalable route specific to diethyl(propyl)amine production [1].

Application
Selection Property
Validation Focus
Heterogeneous catalyst synthesis
Silica-immobilizable tertiary amine
Catalyst reusability and yield consistency
Scale-up amine base selection
Intermediate boiling point and vapor pressure
Evaporative loss vs. distillation efficiency balance
Gas-phase basicity studies
Quantified proton affinity value
Ion-molecule reaction outcome comparison
Continuous amine manufacturing
SILP catalyst compatibility
Long-term continuous operation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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